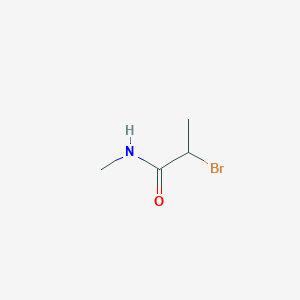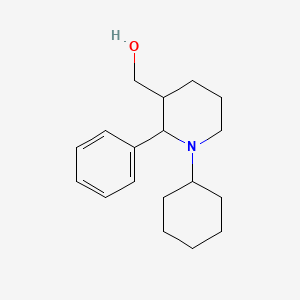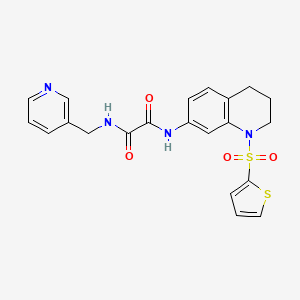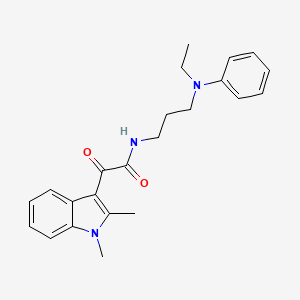
(E)-N'-(4-(dimethylamino)benzylidene)-2-(p-tolyloxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-N’-(4-(dimethylamino)benzylidene)-2-(p-tolyloxy)acetohydrazide” is an organic compound. It contains a benzylidene group, which is a type of imine that has a double bond between a carbon and a nitrogen atom. The “4-(dimethylamino)” and “2-(p-tolyloxy)” parts suggest the presence of a dimethylamino group and a tolyloxy group, respectively, which are both attached to the benzylidene group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carbonyl compound to form the imine (benzylidene) group. The dimethylamino and tolyloxy groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzylidene group, along with the dimethylamino and tolyloxy groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing tolyloxy group. The imine group could potentially undergo hydrolysis, reduction, or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imine group and the nonpolar dimethylamino and tolyloxy groups could influence its solubility, boiling point, melting point, and other properties .Applications De Recherche Scientifique
Organic Synthesis
This compound is utilized as a reagent in organic synthesis, particularly in the formation of Schiff bases. Schiff bases are valuable for their versatility in organic reactions, serving as intermediates in the synthesis of various heterocyclic compounds. The presence of the dimethylamino group enhances the electron-donating capacity of the molecule, making it a useful component in condensation reactions .
Biological Activity
Derivatives of hydrazide, such as this compound, are known to exhibit a range of biological activities. They have been studied for their potential anti-inflammatory, analgesic, anticonvulsant, antitubercular, antibacterial, and antifungal properties. This makes them significant in the development of new pharmaceuticals .
Nonlinear Optical (NLO) Materials
The compound’s structure, which includes an azine moiety and a dimethylamino group, suggests it may have applications in NLO materials. These materials are crucial for advanced technologies such as optical communication, optical computing, and laser remote sensing. The electron-donating nature of the dimethylamino group, in conjunction with the azine moiety, could contribute to second-order NLO properties .
Coordination Chemistry
Schiff bases, such as those derived from this compound, are known to act as ligands that can form stable complexes with metal ions. These complexes are important in coordination chemistry and have applications in catalysis, molecular recognition, and as sensors .
Material Science
The microcrystalline features of this compound, as revealed by SEM analysis, indicate its potential use in material science. It could be used in the development of new materials with specific microstructures for various industrial applications .
Analytical Chemistry
In analytical chemistry, compounds like this one can serve as chromophoric agents due to their ability to absorb light at specific wavelengths. This property is useful in the development of analytical methods for the detection and quantification of substances .
Photodynamic Therapy
Given its structural characteristics, this compound could be explored for use in photodynamic therapy (PDT). Compounds with similar structures have been used as photosensitizers in PDT, which is a treatment method that uses light-sensitive compounds to produce reactive oxygen species to kill cancer cells .
Environmental Science
The compound’s potential solubility in organic solvents suggests it could be used in environmental science for the removal of pollutants. Its chemical structure could interact with various contaminants, aiding in their extraction and purification from environmental samples .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-4-10-17(11-5-14)23-13-18(22)20-19-12-15-6-8-16(9-7-15)21(2)3/h4-12H,13H2,1-3H3,(H,20,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPFXCBCMRUYOH-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-(dimethylamino)benzylidene)-2-(p-tolyloxy)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590237.png)


![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)
![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)
![N,N-bis[3-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2590244.png)




![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2590250.png)
![3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B2590251.png)